

An In-depth Technical Guide to Isoxazole-3-carbaldehyde: Nomenclature, Synthesis, and Applications

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Compound of Interest

Compound Name: *Isoxazole-3-carbaldehyde*

Cat. No.: *B1319062*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Isoxazole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. This document details its nomenclature, physical and chemical properties, synthesis protocols, and its role in various experimental applications.

Nomenclature and Synonyms

Isoxazole-3-carbaldehyde is a five-membered heterocyclic compound containing an isoxazole ring substituted with a formyl group at the 3-position. The systematic IUPAC name for this compound is 1,2-oxazole-3-carbaldehyde. It is also commonly referred to by several synonyms, which are crucial for comprehensive literature searches and material procurement.

Table 1: Synonyms and Identifiers for **Isoxazole-3-carbaldehyde**

Nomenclature Type	Name/Identifier
Systematic Name	1,2-Oxazole-3-carbaldehyde
Common Synonyms	3-Isoxazolecarboxaldehyde, 3-Formylisoxazole
CAS Number	89180-61-0
Molecular Formula	C ₄ H ₃ NO ₂
Molecular Weight	97.07 g/mol

Physicochemical Properties

Understanding the physical and chemical properties of **Isoxazole-3-carbaldehyde** is essential for its handling, storage, and application in chemical reactions.

Table 2: Physical and Chemical Properties of **Isoxazole-3-carbaldehyde**

Property	Value
Appearance	Colorless to pale yellow liquid/solid
Boiling Point	211.9 °C at 760 mmHg
Density	1.258 g/cm ³
Flash Point	81.9 °C
Refractive Index	1.518
Solubility	Soluble in common organic solvents

Synthesis of Isoxazole-3-carbaldehyde

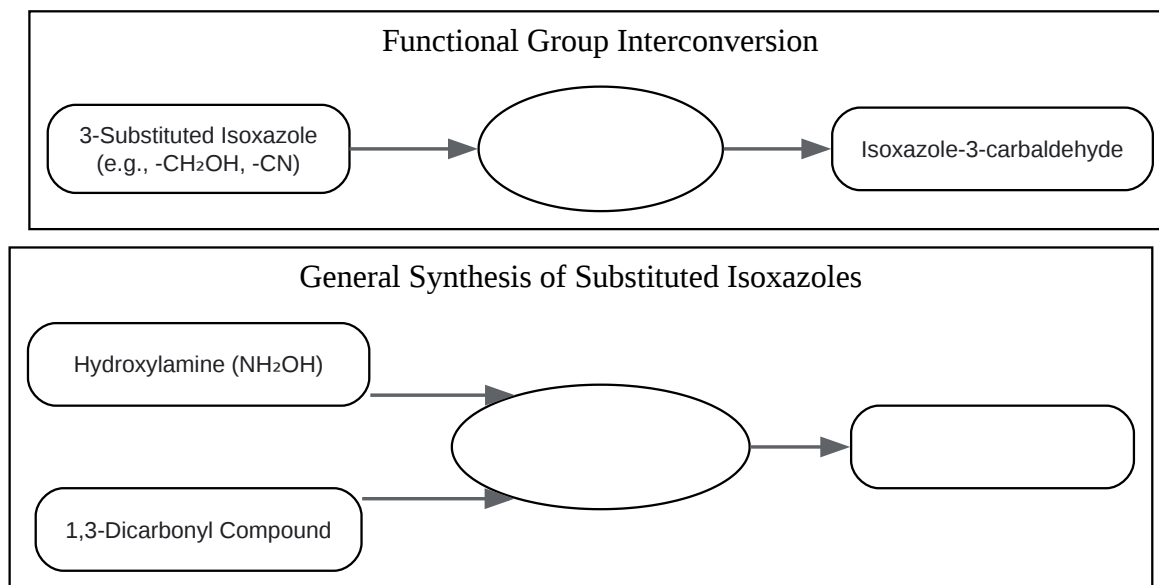
The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry. While a specific detailed protocol for the direct synthesis of the parent **Isoxazole-3-carbaldehyde** is not readily available in the public domain, its synthesis can be inferred from established methods for preparing substituted isoxazoles. The classical and most direct conceptual approach involves the reaction of a suitable three-carbon building block with hydroxylamine.

A plausible synthetic pathway is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For the parent **Isoxazole-3-carbaldehyde**, this would involve the reaction of formonitrile oxide with acetylene. However, the instability of formonitrile oxide makes this direct approach challenging.

A more practical and commonly employed strategy for the synthesis of substituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For **Isoxazole-3-carbaldehyde**, a potential precursor would be a protected form of malondialdehyde or a related derivative.

Another feasible approach involves the modification of a pre-formed isoxazole ring. For instance, the oxidation of 3-(hydroxymethyl)isoxazole or the hydrolysis of a 3-cyanoisoxazole could yield the desired aldehyde.

The following diagram illustrates a generalized synthetic workflow for isoxazole derivatives, which can be adapted for the synthesis of **Isoxazole-3-carbaldehyde**.



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Fig. 1: General synthetic strategies for isoxazole derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent **Isoxazole-3-carbaldehyde** is not publicly available, the following represents a generalized procedure for the synthesis of substituted isoxazoles from chalcones, which illustrates the key steps of cyclization with hydroxylamine. This can serve as a foundational method for adaptation.

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

- **Chalcone Synthesis:** An aromatic aldehyde (1 equivalent) and an aromatic ketone (1 equivalent) are dissolved in 95% ethanol. An aqueous solution of sodium hydroxide (e.g., 6M) is added, and the mixture is stirred vigorously. The reaction is typically cooled in an ice bath to facilitate the precipitation of the chalcone product. The crude chalcone is then collected by filtration and recrystallized from ethanol.^[1]
- **Isoxazole Formation:** The synthesized chalcone (1 equivalent) is dissolved in ethanol. Hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) are added to the solution.^[1] The reaction mixture is refluxed for several hours (typically 6 hours).^[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** After the reaction is complete, the mixture is concentrated under reduced pressure. The concentrated residue is then poured into ice water to precipitate the crude isoxazole product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Discovery

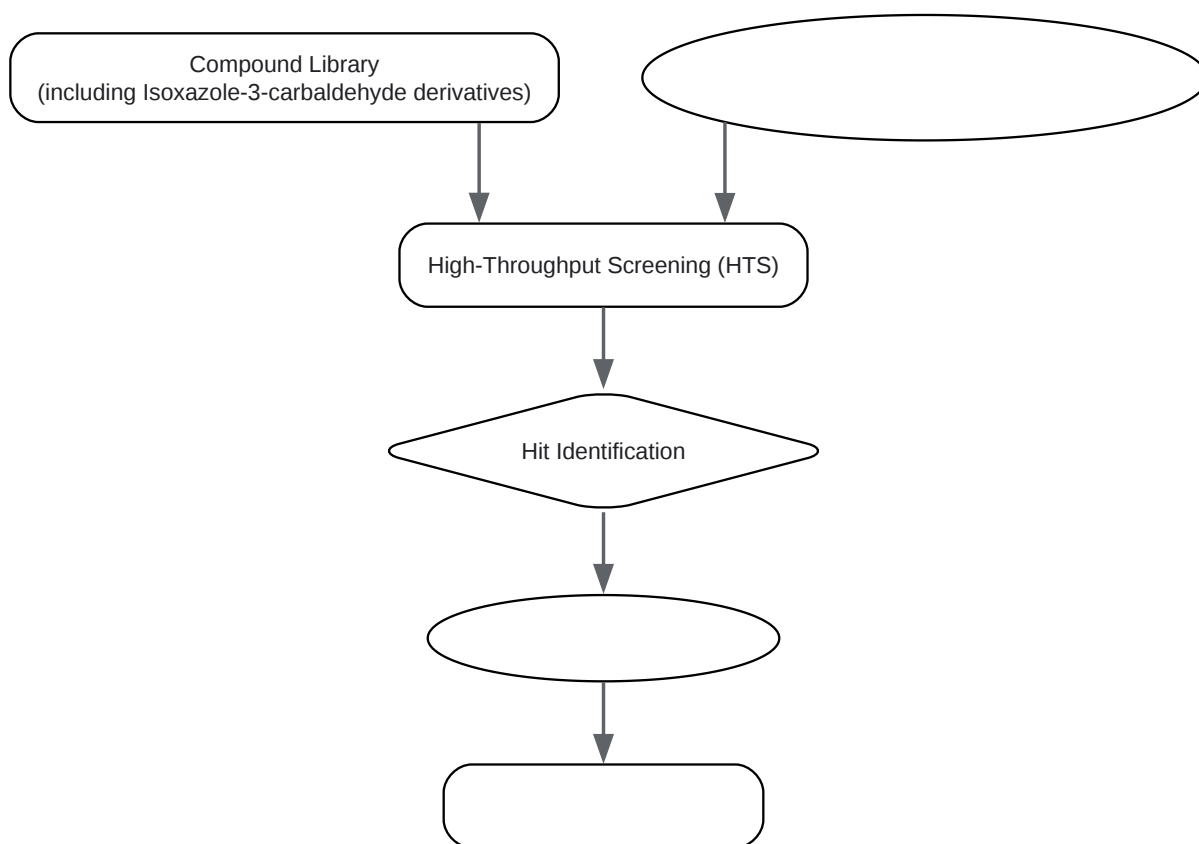
Isoxazole-3-carbaldehyde serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.^[2] The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The aldehyde functionality of **Isoxazole-3-carbaldehyde** allows for a variety of chemical transformations, making it a valuable starting material for generating compound libraries for high-throughput screening.

Enzyme Inhibition:

Derivatives of isoxazole have been extensively studied as inhibitors of various enzymes. For instance, isoxazole-containing compounds have shown inhibitory activity against

cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. While specific studies on **Isoxazole-3-carbaldehyde** as a direct enzyme inhibitor are not prominent, it serves as a crucial precursor for synthesizing more complex isoxazole derivatives that are evaluated in enzyme inhibition assays.

The general workflow for screening compounds against an enzyme target is depicted below.



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Fig. 2: Workflow for enzyme inhibitor screening.

Chemical Biology and Proteomics:

The isoxazole ring itself has been shown to possess intrinsic photochemical reactivity, allowing it to be used as a minimalist photo-crosslinker in chemical biology and proteomic studies. This property can be exploited to identify the protein targets of isoxazole-containing small

molecules. **Isoxazole-3-carbaldehyde** can be a starting point for the synthesis of probes for such studies.

This in-depth guide provides a solid foundation for researchers and professionals working with **Isoxazole-3-carbaldehyde**. While a specific, detailed synthesis protocol for the parent compound remains elusive in publicly accessible literature, the provided information on its properties, general synthetic strategies, and applications will be valuable for its effective utilization in research and development.

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